![molecular formula C20H26N2OS B2802199 [3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1436135-71-5](/img/structure/B2802199.png)
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic organic compound. Known for its unique chemical structure, this compound has garnered significant attention in various fields of scientific research and industry. It features a pyrrolidine ring attached to a methanone moiety, with substituents including a phenylsulfanyl group and a prop-2-ynyl group on a piperidine ring.
Wissenschaftliche Forschungsanwendungen
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone has several applications:
Chemistry: : Used as a building block for complex molecule synthesis.
Biology: : Investigated for its potential effects on cell signaling pathways.
Medicine: : Explored for therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: : Utilized in the development of new materials and catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone can be achieved through multi-step organic reactions. A common route involves:
The formation of the pyrrolidine ring via cyclization reactions.
The attachment of the prop-2-ynyl group onto the piperidine ring through alkylation reactions.
The formation of the methanone moiety through oxidative reactions.
Typical reaction conditions include:
Use of solvents like dichloromethane, ethanol, or toluene.
Catalysts such as palladium or copper salts.
Temperature ranges between -78°C to room temperature, depending on the specific step.
Industrial Production Methods
Industrially, the compound can be synthesized in large batches using continuous flow chemistry techniques. This allows for precise control over reaction conditions and improved yield and purity. Key reagents and conditions used in these reactions often involve:
High-pressure reactors to facilitate cyclization.
Advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone undergoes several types of reactions, including:
Oxidation: : Converts sulfanyl group to sulfoxide or sulfone.
Reduction: : Reduces carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution on pyrrolidine or piperidine rings.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Alkyl halides and organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions but may include sulfoxides, alcohols, and substituted pyrrolidines or piperidines.
Wirkmechanismus
The compound exerts its effects by interacting with various molecular targets. Its phenylsulfanyl group allows it to modulate enzyme activity, while the prop-2-ynyl group can engage in π-π interactions with aromatic amino acids in proteins. This dual functionality enables it to influence multiple pathways, including neurotransmitter release and receptor binding.
Vergleich Mit ähnlichen Verbindungen
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone is unique due to its combination of a sulfanyl group and a prop-2-ynyl substituted piperidine. Similar compounds include:
[3-(Phenylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone.
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-propylpiperidin-4-yl)methanone.
These compounds share structural similarities but differ in the substituents on the piperidine ring, affecting their chemical properties and applications.
There you have it—everything you'd ever need to know about this compound. Chemical magic, right?
Eigenschaften
IUPAC Name |
[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-11-21-12-9-18(10-13-21)20(23)22-14-8-17(15-22)16-24-19-6-4-3-5-7-19/h1,3-7,17-18H,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVIUIBIUSGESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC(C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
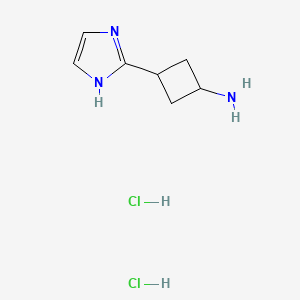
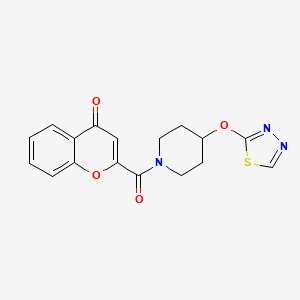
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)

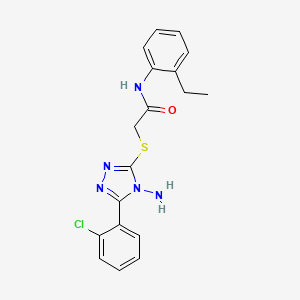
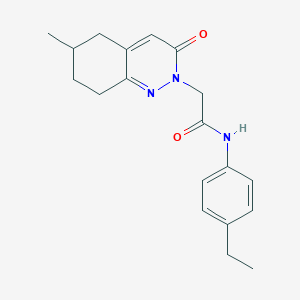
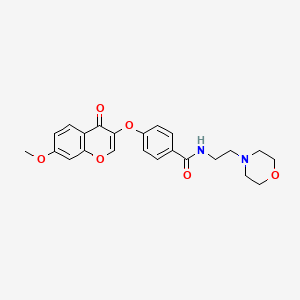
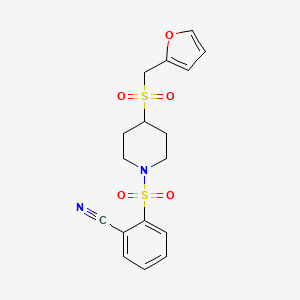
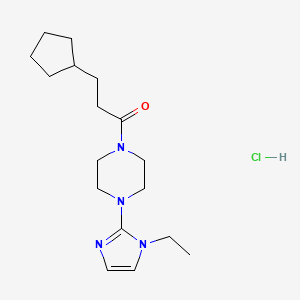
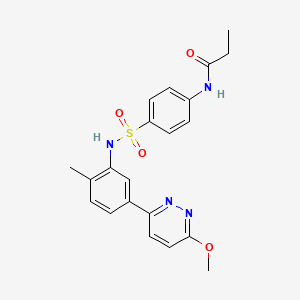
![3-[(2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2802133.png)

![N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2802138.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
